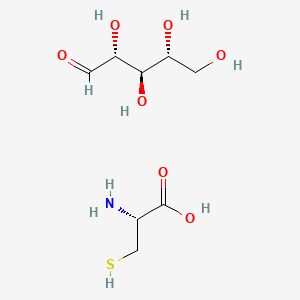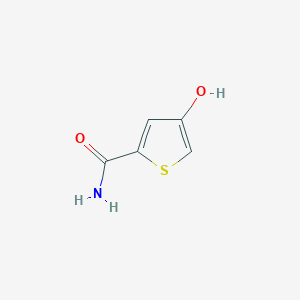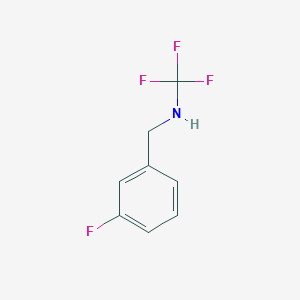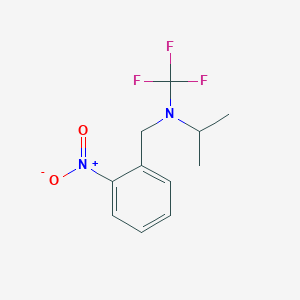
N-(2-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine is an organic compound that features both nitrobenzyl and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it potentially useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:
Nitration of Benzylamine: Benzylamine is nitrated to introduce the nitro group at the ortho position.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions.
Formation of Propan-2-amine: The final step involves the formation of the propan-2-amine structure through appropriate amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine group.
Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, alkylating agents like methyl iodide.
Major Products
Reduction: Formation of N-(2-aminobenzyl)-N-(trifluoromethyl)propan-2-amine.
Substitution: Formation of various substituted benzyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(2-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical studies due to its functional groups.
Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Use in the production of materials with unique chemical properties.
Mécanisme D'action
The mechanism of action would depend on the specific application of the compound. Generally, the nitro and trifluoromethyl groups can influence the compound’s reactivity and interaction with biological targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-nitrobenzyl)-N-methylpropan-2-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-(2-nitrobenzyl)-N-(trifluoromethyl)ethan-2-amine: Similar structure but with an ethyl group instead of a propan-2-amine group.
Propriétés
Formule moléculaire |
C11H13F3N2O2 |
|---|---|
Poids moléculaire |
262.23 g/mol |
Nom IUPAC |
N-[(2-nitrophenyl)methyl]-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C11H13F3N2O2/c1-8(2)15(11(12,13)14)7-9-5-3-4-6-10(9)16(17)18/h3-6,8H,7H2,1-2H3 |
Clé InChI |
ZHDDRRVVKPTPFE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC1=CC=CC=C1[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B13957581.png)
![6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13957586.png)
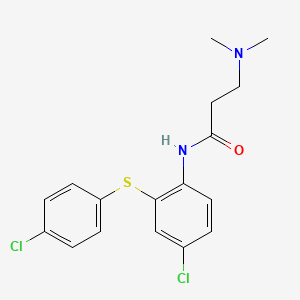
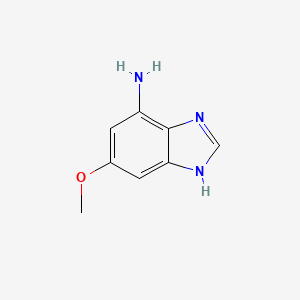
![5-Propylbenzo[c]phenanthrene](/img/structure/B13957606.png)
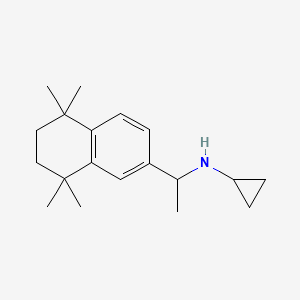
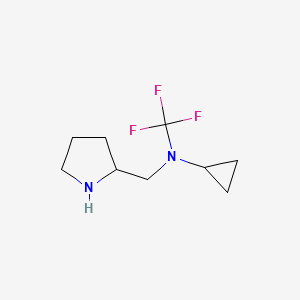
![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 4-oxo-, ethyl ester](/img/structure/B13957617.png)
